molecular formula C10H10N4O2 B2929374 (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-2-yl)methanone CAS No. 2194909-97-0

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-2-yl)methanone

Cat. No. B2929374
CAS RN: 2194909-97-0
M. Wt: 218.216
InChI Key: FHBDWIGAADELTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(furan-2-yl)methanone” is a complex organic compound that contains a triazole ring, an azetidine ring, and a furan ring . The triazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The azetidine ring is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom.


Synthesis Analysis

The synthesis of similar compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are thoroughly characterized using different spectral techniques .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The triazole ring is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . The exact structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, given the presence of multiple reactive sites in its structure. The triazole ring, in particular, is known for its stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including the compound , have been found to exhibit significant antibacterial activity . They have been used in the creation of numerous innovative antibacterial agents to combat microbial resistance .

Antifungal Activity

The compound has shown potential in inhibiting the growth of yeast-like fungi Candida albicans . Other 1,2,3-triazoles have also demonstrated antifungal activity against different strains of fungus .

Antiviral Activity

1,2,3-triazoles, including the compound , have been used in the development of novel effective antiviral agents . They have been recognized for their diverse properties and various biological activities .

Organic Synthesis

1,2,3-triazoles have found broad applications in organic synthesis . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation, making them useful in various chemical reactions .

Biomass Catalytic Conversion

The compound has been involved in the realm of catalytic organic synthesis by integrating biomass catalytic conversion with organic synthesis techniques . This approach not only demonstrates the feasibility of converting biomass into valuable chemical precursors but also exemplifies the synthesis of novel compounds through green chemistry principles .

Drug Discovery

1,2,3-triazoles have been used extensively in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Materials Science

1,2,3-triazoles have also found applications in materials science . Their chemical stability and ability to form hydrogen bonding and bipolar interactions allow them to interact with biomolecular targets and improve solubility .

properties

IUPAC Name

furan-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c15-10(9-2-1-5-16-9)13-6-8(7-13)14-11-3-4-12-14/h1-5,8H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBDWIGAADELTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(furan-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole

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